2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyridine ring, a tetrazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves the reaction of pyridine derivatives with tetrazole and sulfanylacetamide precursors. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization to form the desired compound . The reaction conditions often include the use of bases such as potassium hydroxide in ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like N-bromosuccinimide or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines.
Scientific Research Applications
2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its combination of a pyridine ring, a tetrazole ring, and a sulfanylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6OS/c9-7(15)5-16-8-11-12-13-14(8)6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFCNAXZWVGUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NN=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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